4-O-Demethyl Aliskiren is a derivative of Aliskiren, a potent non-peptide inhibitor of renin, which plays a crucial role in the regulation of blood pressure by inhibiting the renin-angiotensin-aldosterone system. This compound has gained attention due to its potential applications in pharmacology, particularly in the treatment of hypertension and related cardiovascular conditions.
4-O-Demethyl Aliskiren is typically synthesized as an impurity or metabolite during the production of Aliskiren, which is primarily manufactured for pharmaceutical use. The synthesis and characterization of this compound are documented in various scientific patents and studies, indicating its relevance in drug formulation and metabolic studies .
4-O-Demethyl Aliskiren falls under the classification of renin inhibitors. It is categorized as an organic compound with a complex structure that includes multiple functional groups, allowing it to interact specifically with biological targets.
The synthesis of 4-O-Demethyl Aliskiren can be achieved through several methods, often involving the modification of the parent compound, Aliskiren. One notable approach includes the selective demethylation of Aliskiren using chemical reagents that target the methoxy group at the 4-position.
The molecular structure of 4-O-Demethyl Aliskiren retains the core structure of Aliskiren but lacks a methyl group at the 4-position on the aromatic ring. This structural modification influences its biological activity and pharmacokinetic properties.
4-O-Demethyl Aliskiren can undergo various chemical reactions that are typical for organic compounds with hydroxyl and amine groups.
The mechanism by which 4-O-Demethyl Aliskiren exerts its pharmacological effects is closely related to that of its parent compound, Aliskiren. It competitively inhibits renin, thereby blocking the conversion of angiotensinogen to angiotensin I.
4-O-Demethyl Aliskiren serves primarily as:
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical endocrine cascade regulating blood pressure, electrolyte balance, and vascular tone. Its activation begins with renin, an aspartic protease secreted by renal juxtaglomerular cells in response to reduced renal perfusion, sympathetic activation, or low tubular sodium. Renin catalyzes the hydrolysis of angiotensinogen to form the decapeptide Angiotensin I (Ang I). Subsequent cleavage of Ang I by Angiotensin-Converting Enzyme (ACE) yields the octapeptide Angiotensin II (Ang II), the primary effector of RAAS. Ang II binds to AT₁ receptors, triggering vasoconstriction, aldosterone release (promoting sodium/water retention), sympathetic nervous system activation, and vascular/cardiac remodeling. This cascade’s overactivity is implicated in hypertension, heart failure, and chronic kidney disease [4] [5] [8].
Aliskiren (C₃₀H₅₃N₃O₆; molecular weight 551.76 g/mol) is the first orally active, non-peptide direct renin inhibitor approved for hypertension. It mimics the transition state of angiotensinogen’s N-terminal segment, binding renin’s active site (S3ₛₚ subpocket) with high specificity (IC₅₀ = 0.6 nM for human renin). This competitively inhibits angiotensinogen cleavage, suppressing Ang I and Ang II production. Unlike ACE inhibitors or angiotensin receptor blockers (ARBs), aliskiren reduces plasma renin activity (PRA) by >95% for 24 hours post-dose and attenuates compensatory rises in renin concentration. Its hydrophilicity (log Pₒcₜ/water = 2.45) and long half-life (~40 hours) enable sustained RAAS blockade [1] [4] [7].
Table 1: Key Pharmacodynamic Properties of Aliskiren vs. Early Renin Inhibitors
Property | Aliskiren | Remikiren | Enalkiren |
---|---|---|---|
IC₅₀ (nM) | 0.6 | 0.8 | 14 |
Oral Bioavailability | 2.5% | <2% | <1% |
Half-life (h) | 24–40 | <2 | 1–2 |
Aliskiren undergoes limited hepatic metabolism (5–10%), primarily via Cytochrome P450 3A4 (CYP3A4)-mediated O-demethylation. The major metabolite is 4-O-Demethyl Aliskiren (C₂₉H₅₁N₃O₆; CID 71315708; molecular weight 537.74 g/mol), formed through demethylation of the 4-methoxy group on its benzyl moiety. Minor pathways include oxidation of the 3-methoxypropoxy side chain to carboxylic acid derivatives. Key characteristics of 4-O-Demethyl Aliskiren:
Table 2: Physicochemical and Metabolic Properties of Aliskiren and 4-O-Demethyl Aliskiren
Property | Aliskiren | 4-O-Demethyl Aliskiren |
---|---|---|
Molecular Formula | C₃₀H₅₃N₃O₆ | C₂₉H₅₁N₃O₆ |
Molecular Weight (g/mol) | 551.76 | 537.74 |
log P (pH 7.4) | 2.45 | ~2.1 (estimated) |
Primary Metabolic Route | CYP3A4 O-demethylation | Phase II conjugation |
Renin IC₅₀ (nM) | 0.6 | 3.6 |
Elimination Half-life | 24–40 hours | Not characterized |
Note: Metabolic data derived from human hepatocyte studies and radiolabeled ADME trials [2] [5] [10].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: